1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid
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Overview
Description
1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H13N3O4S and its molecular weight is 259.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study by Khalid et al. (2016) focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which were evaluated against the butyrylcholinesterase (BChE) enzyme. These compounds, synthesized from different organic acids, showed significant binding affinity and ligand orientation in active sites of human BChE protein, highlighting their potential in therapeutic applications (Khalid et al., 2016).
Antimicrobial Evaluation
Another research effort by Aziz‐ur‐Rehman et al. (2017) introduced derivatives with antimicrobial properties. These compounds were synthesized from aralkyl/aryl carboxylic acids through a series of steps, culminating in the creation of 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives. Their antibacterial evaluation showcased valuable results, demonstrating potential in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017).
Radioactive Tracer Development
Mundwiler et al. (2004) explored the use of imidazole and piperidine derivatives in developing mixed ligand fac-tricarbonyl complexes for radioactive tracers. This study provided a foundation for labeling bioactive molecules containing a monodentate or bidentate donor site, potentially useful in various diagnostic applications (Mundwiler et al., 2004).
Efflux Pump Inhibition for Antibiotic Resistance
Żesławska et al. (2017) conducted a study on the structural properties of bacterial efflux pump inhibitors. The research focused on derivatives of 5-arylidene-3H-imidazol-4(5H)-ones, which have shown effectiveness in reversing antibiotic efficacy against multidrug-resistant bacteria by inhibiting the efflux pump AcrA/AcrB/TolC (Żesławska et al., 2017).
Anticancer Activity
Kumar et al. (2013) evaluated the anticancer activity of piperazine-2,6-dione and 4-(1H-indole-2-carboxyyl)piperazine-2,6-dione derivatives. These compounds were tested against various cancer cell lines, including breast (T47D), lung (NCI H-522), colon (HCT-15), ovary (PA-1), and liver (HepG-2), showing good anticancer activity, which underscores the therapeutic potential of these derivatives in oncology (Kumar et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
1-(1H-imidazol-5-ylsulfonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c13-9(14)7-1-3-12(4-2-7)17(15,16)8-5-10-6-11-8/h5-7H,1-4H2,(H,10,11)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRGMUITOGQNFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CN=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392624 |
Source
|
Record name | 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899717-99-8 |
Source
|
Record name | 1-(1H-imidazol-4-ylsulfonyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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